molecular formula C20H19Cl4N3O2 B3589605 2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide CAS No. 5545-57-3

2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B3589605
CAS No.: 5545-57-3
M. Wt: 475.2 g/mol
InChI Key: PUZCILKSDMXPDA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound with the molecular formula C20H12Cl4N2O2 This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzoyl chloride
  • 2,4-dichlorobenzamide
  • 2,4-dichlorobenzoyl peroxide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide is unique due to its piperazine ring and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl4N3O2/c21-13-1-3-15(17(23)11-13)19(28)25-5-6-26-7-9-27(10-8-26)20(29)16-4-2-14(22)12-18(16)24/h1-4,11-12H,5-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCILKSDMXPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361087
Record name AK-968/11368992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-57-3
Record name AK-968/11368992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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